2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid
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Overview
Description
2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid is an organic compound belonging to the furan family, characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid typically involves the reaction of 2-Methyl-5-(trifluoromethyl)furan with a suitable carboxylating agent. One common method is the use of carbon dioxide in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzyme functions or disrupting cellular processes .
Comparison with Similar Compounds
2-(Trifluoromethyl)furan-3-carboxylic acid: Similar in structure but lacks the methyl group at the 2-position.
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid: Similar but with a different substitution pattern on the furan ring.
Uniqueness: 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
1464926-20-2 |
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Molecular Formula |
C7H5F3O3 |
Molecular Weight |
194.11 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3O3/c1-3-4(6(11)12)2-5(13-3)7(8,9)10/h2H,1H3,(H,11,12) |
InChI Key |
LPHPNVKQRGZXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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